

Technical Guide: 4-Chloro-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Chloro-5-(trifluoromethyl)pyrimidine

Cat. No.: B11764531

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CAS Number: 958452-21-6

Executive Summary & Significance

4-Chloro-5-(trifluoromethyl)pyrimidine (CAS 958452-21-6) is a high-value heterocyclic intermediate critical to modern medicinal chemistry and agrochemical discovery. It serves as a privileged scaffold for introducing the 5-trifluoromethylpyrimidine moiety—a structural motif that significantly enhances metabolic stability, lipophilicity, and binding affinity in bioactive molecules.

The presence of the trifluoromethyl (

) group at the C5 position exerts a profound electronic effect, activating the C4-chlorine towards nucleophilic aromatic substitution (

) while simultaneously modulating the pKa of the pyrimidine nitrogen atoms. This guide details the synthesis, reactivity profile, and application of this compound in the development of kinase inhibitors (e.g., EGFR, FLT3) and antiviral agents.

Chemical Profile & Physical Properties[1][2][3][4][5]

The introduction of the electron-withdrawing

group makes the pyrimidine ring highly electron-deficient compared to its non-fluorinated analogues.

Property	Data / Description
IUPAC Name	4-Chloro-5-(trifluoromethyl)pyrimidine
CAS Number	958452-21-6
Molecular Formula	
Molecular Weight	182.53 g/mol
Physical State	Low-melting solid or colorless to yellow liquid (Ambient)
Boiling Point	~190 °C (Predicted at 760 mmHg)
Solubility	Soluble in DCM, THF, EtOAc, Acetonitrile; Hydrolyzes in water.[1][2]
Storage	Inert atmosphere (or Ar), 2–8 °C. Moisture sensitive.

Synthesis & Manufacturing Protocol

The synthesis of **4-Chloro-5-(trifluoromethyl)pyrimidine** is typically achieved via a two-step sequence: cyclization to form the pyrimidinone core followed by deformylative chlorination.

Step 1: Construction of the Pyrimidine Core

Reaction: Condensation of ethyl 4,4,4-trifluoroacetoacetate with formamidine acetate.

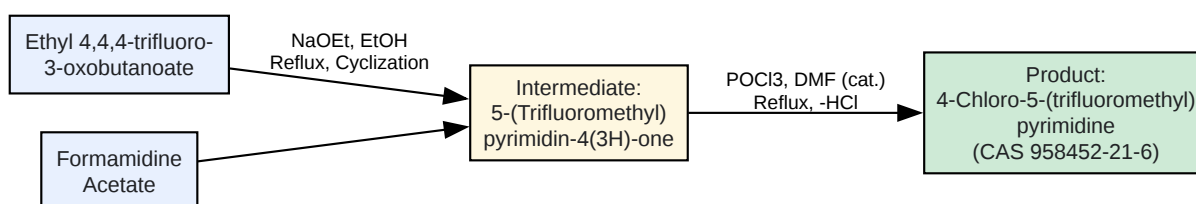
- Reagents: Ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Sodium ethoxide (NaOEt) (2.5 eq).
- Solvent: Ethanol (Anhydrous).
- Conditions: Reflux for 6–12 hours.

- Mechanism: The amidine nitrogen attacks the ketone carbonyl of the -keto ester, followed by cyclization at the ester carbonyl. The base drives the tautomerization to the stable 4(3H)-pyrimidinone form.

Step 2: Chlorination (Dehydrochlorination)

Reaction: Conversion of 5-(trifluoromethyl)pyrimidin-4(3H)-one to the 4-chloro derivative.

- Reagents: Phosphorus oxychloride () (Excess, solvent/reagent), N,N-Diethylaniline or DMF (Catalytic).
- Conditions: Reflux (100–110 °C) for 3–5 hours.
- Workup: Quench carefully into ice water (exothermic hydrolysis of) and extract with Dichloromethane (DCM).
- Critical Control Point: The group deactivates the ring, making the carbonyl oxygen less nucleophilic towards phosphorus. A catalyst (DMF) is often required to form the Vilsmeier-Haack-like intermediate, facilitating the chloride displacement.



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Figure 1: Synthetic pathway from acyclic precursors to the chloropyrimidine scaffold.

Reactivity & Mechanism: The Engine

The core utility of CAS 958452-21-6 lies in its high reactivity toward Nucleophilic Aromatic Substitution (

).

Mechanistic Insight

The C4 position is exceptionally electrophilic due to the cooperative electron-withdrawing effects of:

- The Pyrimidine Nitrogens: N1 and N3 exert an inductive () and mesomeric () pull.
- The C5-Trifluoromethyl Group: The group at the ortho position (relative to C4) strongly stabilizes the anionic Meisenheimer complex intermediate via induction.

Regioselectivity

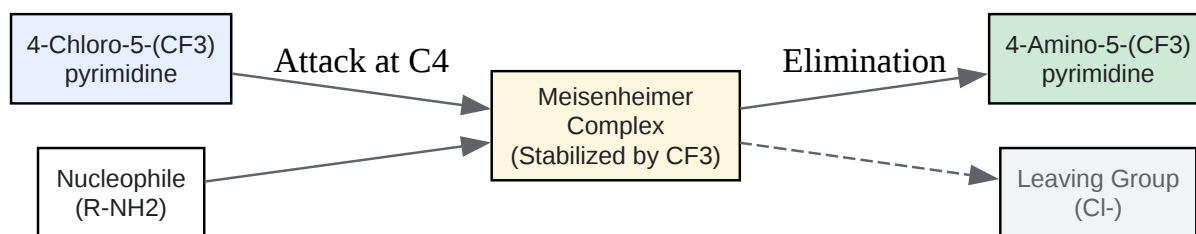
Unlike 2,4-dichloropyrimidines where competition exists between C2 and C4, **4-chloro-5-(trifluoromethyl)pyrimidine** has only one leaving group. However, the rate of substitution is significantly faster than non-fluorinated analogues.

Protocol: General

Displacement with Amines

- Dissolve **4-Chloro-5-(trifluoromethyl)pyrimidine** (1.0 eq) in a polar aprotic solvent (THF, Acetonitrile, or DMF).
- Add Base: Diisopropylethylamine (DIPEA) or (1.5–2.0 eq) to scavenge HCl.
- Add Nucleophile: Primary or secondary amine (1.0–1.1 eq).
- Temperature: °C. (Heat is rarely needed due to high activation).

- Observation: Reaction is often complete within 1–2 hours.



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Figure 2:

mechanism illustrating the stabilization of the intermediate by the C5-trifluoromethyl group.

Applications in Drug Discovery

The 5-trifluoromethylpyrimidine motif is a bioisostere for 5-chloropyrimidine or quinazoline cores, widely used to optimize potency and ADME properties.

Case Study: EGFR Inhibitors

Researchers utilize CAS 958452-21-6 to synthesize "reversed" pyrimidine scaffolds for Epidermal Growth Factor Receptor (EGFR) inhibition.

- Role: The pyrimidine ring mimics the adenine base of ATP, binding to the kinase hinge region.
- Effect of CF₃: The hydrophobic

group fits into the hydrophobic pocket of the enzyme (gatekeeper region), improving selectivity over wild-type kinases and increasing residence time.

Case Study: Antiviral Agents

Derivatives synthesized from this core have shown efficacy against Tobacco Mosaic Virus (TMV) and potential application in human viral therapies.[3] The electron-poor ring enhances

-stacking interactions with viral proteins.

Handling & Safety (MSDS Highlights)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]
- Hydrolysis Risk: Reacts with atmospheric moisture to release HCl and revert to the inactive pyrimidinone.
- PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood.
- Neutralization: Quench spills with aqueous sodium bicarbonate.

References

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Sources

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- [4. Ethyl 2-cyano-2-\(hydroxyimino\)acetate | C₅H₆N₂O₃ | CID 6399078 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Technical Guide: 4-Chloro-5-(trifluoromethyl)pyrimidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11764531/docs#technical-guide-4-chloro-5-trifluoromethyl-pyrimidine\]](https://www.benchchem.com/product/b11764531/docs#technical-guide-4-chloro-5-trifluoromethyl-pyrimidine)

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